molecular formula C12H26Cl2N2 B1398297 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220027-54-2

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1398297
CAS No.: 1220027-54-2
M. Wt: 269.25 g/mol
InChI Key: CHXRGNJFYMASTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da and a mono-isotopic mass of 268.147308 Da .

Scientific Research Applications

Piperidine Alkaloids and their Importance in Medicinal Chemistry

Piperidine alkaloids, a class of compounds to which 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride likely belongs, are well-known for their diverse pharmacological properties. These compounds have been extensively studied for their therapeutic potential in treating a variety of conditions. For instance, piperidine derivatives have been identified for their roles in inhibiting dipeptidyl peptidase IV, an enzyme involved in glucose metabolism, highlighting their significance in diabetes research (Mendieta, Tarragó, & Giralt, 2011). Additionally, the chemistry and pharmacology of piperidine alkaloids, particularly from the Pinus genus, have been reviewed, emphasizing their medicinal importance and suggesting areas for further research (Singh et al., 2021).

Research on Similar Compounds

Although specific studies on "this compound" were not found, research on similar compounds provides a glimpse into the potential scientific applications of such chemicals. For example, the study of 1-Methylcyclopropene highlights its utility in understanding ethylene's role in plants, demonstrating how structural analogs of piperidine derivatives can have significant implications in agricultural and biological research (Blankenship & Dole, 2003).

Properties

IUPAC Name

2-ethyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-12-7-3-4-9-14(12)10-11-6-5-8-13-11;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXRGNJFYMASTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
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2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

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